A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Chloro-N-(3,4-dichlorophenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(3,4-dichlorophenyl)propanamide, a halogenated amide and a close structural analog of the widely used herbicide Propanil. While specific research on this particular derivative is limited, this document extrapolates from established chemical principles and data on related compounds to offer a robust framework for its synthesis, characterization, and potential applications. This guide is intended for professionals in chemical research and development, offering field-proven insights into handling and analyzing such compounds. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and detailed analytical methodologies for structural confirmation and purity assessment. Furthermore, we will explore its potential biological activity based on its structural similarity to Propanil and outline essential safety and handling procedures.
Introduction and Core Chemical Identity
2-Chloro-N-(3,4-dichlorophenyl)propanamide is a synthetic organic compound characterized by a dichlorinated phenyl ring linked via an amide bond to a chlorinated propanamide moiety. Its identity is unequivocally established by its CAS Registry Number, 25251-76-7.
The core structure is an amide synthesized from 3,4-dichloroaniline and a derivative of propanoic acid. The key distinguishing feature is the chlorine atom at the second position of the propanamide group, which differentiates it from its well-known analog, Propanil (CAS 709-98-8), which lacks this specific chlorine substitution.[1][2] This seemingly minor structural modification can significantly alter the molecule's physicochemical properties, reactivity, and biological activity. Understanding this distinction is paramount for any research or development involving this compound.
Below is a visual representation of the chemical structure of 2-chloro-N-(3,4-dichlorophenyl)propanamide.
Caption: Chemical structure of 2-chloro-N-(3,4-dichlorophenyl)propanamide.
Physicochemical Properties
Detailed experimental data for 2-chloro-N-(3,4-dichlorophenyl)propanamide is not widely available. However, its fundamental properties can be tabulated, providing a baseline for experimental design.
| Property | Value | Source |
| CAS Registry Number | 25251-76-7 | [3] |
| Molecular Formula | C₉H₈Cl₃NO | [3] |
| Molecular Weight | 252.52 g/mol | [3] |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like methanol, dichloromethane, and acetone. | - |
Synthesis and Purification
The synthesis of 2-chloro-N-(3,4-dichlorophenyl)propanamide can be reliably achieved through the acylation of 3,4-dichloroaniline with 2-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction. The causality behind this choice is the high reactivity of the acyl chloride, which readily reacts with the nucleophilic amine. An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4]
Caption: Proposed synthesis pathway for 2-chloro-N-(3,4-dichlorophenyl)propanamide.
Experimental Protocol: Synthesis
Objective: To synthesize 2-chloro-N-(3,4-dichlorophenyl)propanamide.
Materials:
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3,4-Dichloroaniline
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2-Chloropropanoyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, condenser
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
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Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add 2-chloropropanoyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM dropwise via a dropping funnel over 30 minutes. The rationale for slow, cooled addition is to control the exothermic reaction and prevent side product formation.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The acid and base washes serve to remove unreacted starting materials and the triethylammonium salt.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-chloro-N-(3,4-dichlorophenyl)propanamide.
Analytical Characterization
Structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Spectroscopic Analysis (Predicted)
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¹H NMR (in CDCl₃):
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Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm.
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Amide proton (N-H): A broad singlet around δ 8.0-8.5 ppm.
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Methine proton (CH-Cl): A quartet around δ 4.5-4.8 ppm.
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Methyl protons (CH₃): A doublet around δ 1.7-1.9 ppm.
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¹³C NMR (in CDCl₃):
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Carbonyl carbon (C=O): A signal around δ 165-170 ppm.
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Aromatic carbons: Signals in the range of δ 120-140 ppm.
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Methine carbon (CH-Cl): A signal around δ 55-60 ppm.
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Methyl carbon (CH₃): A signal around δ 20-25 ppm.
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IR (KBr pellet):
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N-H stretch: A sharp peak around 3300 cm⁻¹.
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C=O stretch (Amide I): A strong absorption around 1670 cm⁻¹.
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N-H bend (Amide II): An absorption around 1540 cm⁻¹.
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C-Cl stretches: Absorptions in the fingerprint region (600-800 cm⁻¹).
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Mass Spectrometry (EI):
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Molecular ion (M⁺) peak showing a characteristic isotopic pattern for three chlorine atoms.
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Chromatographic Analysis Protocol: Purity Assessment by HPLC
This protocol is adapted from established methods for similar chlorinated herbicides.[5]
Objective: To determine the purity of synthesized 2-chloro-N-(3,4-dichlorophenyl)propanamide.
Instrumentation & Reagents:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic acid in Water.
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Mobile Phase B: 0.1% Acetic acid in Methanol.
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Methanol (HPLC grade).
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Water (HPLC grade).
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the purified compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in methanol to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution: A linear gradient from 60% B to 95% B over 15 minutes is a good starting point. This ensures good separation of the main peak from any potential impurities.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. The purity is calculated based on the area of the main peak relative to the total peak area.
Potential Applications and Biological Activity
Given its close structural resemblance to Propanil, 2-chloro-N-(3,4-dichlorophenyl)propanamide is hypothesized to exhibit herbicidal properties. The primary mode of action for Propanil is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] It is plausible that this analog shares the same mechanism.
The introduction of a chlorine atom on the propanamide side-chain may influence its binding affinity to the D1 protein in PSII, potentially altering its potency and selectivity profile. Furthermore, this modification could affect its metabolic fate in target and non-target organisms. For instance, the rate of hydrolysis by aryl acylamidase, the enzyme responsible for detoxifying Propanil in rice, might be different for this chlorinated analog.[2]
This compound holds potential as a lead structure in the development of new herbicides or as a tool compound for studying the structure-activity relationships of PSII inhibitors.
Caption: Proposed mechanism of action: Inhibition of electron transport in Photosystem II.
Safety and Handling
As a chlorinated aromatic amide, 2-chloro-N-(3,4-dichlorophenyl)propanamide should be handled with care. The following precautions, based on data for structurally similar compounds, are recommended.
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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U.S. Environmental Protection Agency. (n.d.). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved February 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved February 12, 2026, from [Link]
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Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4935. [Link]
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Wang, D., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 17(1), 575-584. [Link]
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Orelli, L. R., et al. (2009). E/Z equilibrium in tertiary amides. Part 2: N-acyl-N′-arylhexahydropyrimidines. Journal of Molecular Structure, 936(1-3), 130-137. [Link]
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Reddy, G. S., et al. (2023). Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. Chemistry – An Asian Journal, 18(11), e202300189. [Link]
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Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved February 12, 2026, from [Link]
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Wikipedia. (n.d.). Propanil. Retrieved February 12, 2026, from [Link]
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ResearchGate. (n.d.). Chemical structure of propanil and its primary detoxification. Retrieved February 12, 2026, from [Link]
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University of Hertfordshire. (2025). Propanil (Ref: FW 734). Retrieved February 12, 2026, from [Link]
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Krebs, C., et al. (2008). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. Journal of the American Chemical Society, 130(7), 2476–2483. [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved February 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products in water. Retrieved February 12, 2026, from [Link]
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Ningbo Titan Unichem Co., Ltd. (n.d.). Propanil. Retrieved February 12, 2026, from [Link]
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Primaryinfo. (n.d.). Propanil - General, Company Profiles, Suppliers, Data sheets, Reports, Toxicity, Patent, Products, Properties, Application. Retrieved February 12, 2026, from [Link]
